1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenoxy ring, which is further connected to a piperazine moiety through a propanol chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Benzyloxyphenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 4-Benzyloxyphenoxypropanol: The 4-benzyloxyphenol is then reacted with epichlorohydrin to form 4-benzyloxyphenoxypropanol.
Introduction of Piperazine: The final step involves reacting 4-benzyloxyphenoxypropanol with piperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: A precursor in the synthesis of 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol.
4-(Benzyloxy)phenoxyacetic acid: Another compound with a similar structure but different functional groups.
4-(Benzyloxy)phenoxyethanol: Similar in structure but with an ethanol chain instead of a propanol chain.
Uniqueness
This compound is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenoxy)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c23-18(14-22-12-10-21-11-13-22)16-25-20-8-6-19(7-9-20)24-15-17-4-2-1-3-5-17/h1-9,18,21,23H,10-16H2 |
InChI Key |
WFWIUEJOAOPPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.